molecular formula C6H9NO2 B13800420 Acetamide,N-(1-methylene-2-oxopropyl)-

Acetamide,N-(1-methylene-2-oxopropyl)-

Cat. No.: B13800420
M. Wt: 127.14 g/mol
InChI Key: OWJPQTSNDMPHHF-UHFFFAOYSA-N
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Description

Acetamide, N-(1-methylene-2-oxopropyl)-: is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14116 g/mol It is known for its unique structure, which includes an acetamide group attached to a methylene and oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1-methylene-2-oxopropyl)- typically involves the reaction of acetamide with a suitable precursor that introduces the methylene and oxopropyl groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product. Specific details on industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N-(1-methylene-2-oxopropyl)- can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.

    Reduction: This compound can also be reduced under specific conditions to yield reduced forms of the molecule.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, Acetamide, N-(1-methylene-2-oxopropyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for research and development.

Biology: This compound may be used in biological studies to understand its interactions with biological molecules and its potential effects on biological systems.

Medicine: In medicine, research may focus on its potential therapeutic applications, such as its ability to interact with specific molecular targets or pathways.

Industry: In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals .

Mechanism of Action

The mechanism by which Acetamide, N-(1-methylene-2-oxopropyl)- exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Acetamide, N-(1-methyl-2-oxopropyl)-
  • 3-(Acetylamino)-but-3-en-2-one
  • 3-Acetamidobut-3-en-2-one

Comparison: Compared to these similar compounds, Acetamide, N-(1-methylene-2-oxopropyl)- has a unique methylene group that can influence its reactivity and interactions with other molecules. This structural difference can make it more suitable for certain applications where specific reactivity or interaction profiles are desired .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

N-(3-oxobut-1-en-2-yl)acetamide

InChI

InChI=1S/C6H9NO2/c1-4(5(2)8)7-6(3)9/h1H2,2-3H3,(H,7,9)

InChI Key

OWJPQTSNDMPHHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)NC(=O)C

Origin of Product

United States

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